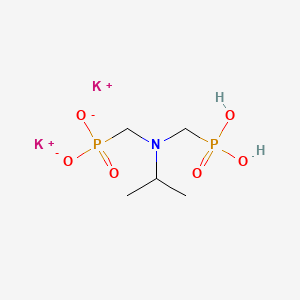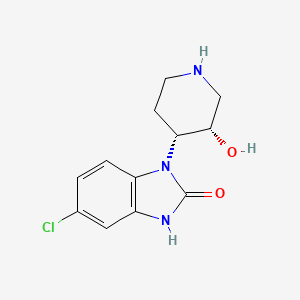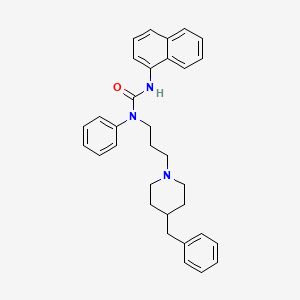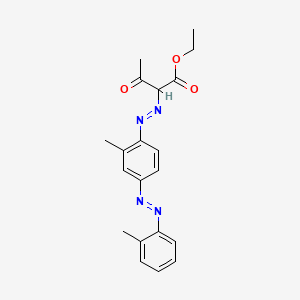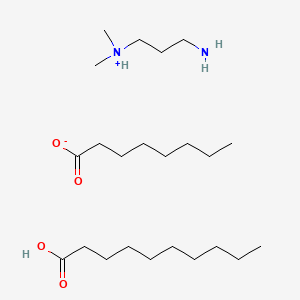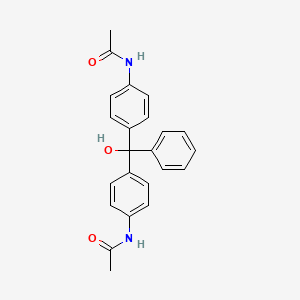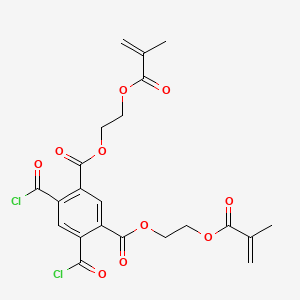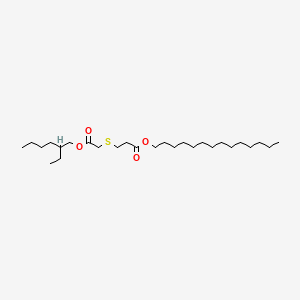![molecular formula C14H22BrNO6 B12677884 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid CAS No. 67026-09-9](/img/structure/B12677884.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hidroxietil)amino]etanol; ácido 2-(4-bromofenoxi)acético es un compuesto que combina dos entidades químicas distintas: 2-[Bis(2-hidroxietil)amino]etanol y ácido 2-(4-bromofenoxi)acético
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[Bis(2-hidroxietil)amino]etanol típicamente implica la reacción de óxido de etileno con amoníaco, seguido de una reacción adicional con óxido de etileno para producir el producto deseado . Las condiciones de reacción incluyen el mantenimiento de una temperatura y presión controladas para garantizar que el producto deseado se obtenga con alta pureza.
Para el ácido 2-(4-bromofenoxi)acético, la síntesis implica la reacción de 4-bromofenol con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de Producción Industrial
La producción industrial de estos compuestos a menudo implica procesos por lotes o continuos a gran escala. La clave para una producción industrial exitosa es optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[Bis(2-hidroxietil)amino]etanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes o aminas más simples.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales como haluros o grupos alquilo.
El ácido 2-(4-bromofenoxi)acético puede sufrir:
Sustitución nucleófila: El átomo de bromo puede ser reemplazado por nucleófilos como aminas o tioles.
Esterificación: El grupo ácido carboxílico puede reaccionar con alcoholes para formar ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Principales Productos Formados
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Alcoholes, aminas.
Sustitución: Haluros, derivados alquílicos.
Aplicaciones Científicas De Investigación
2-[Bis(2-hidroxietil)amino]etanol; ácido 2-(4-bromofenoxi)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se ha investigado por su potencial como una sonda bioquímica para estudiar las actividades enzimáticas y las vías metabólicas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de polímeros, surfactantes y como aditivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[Bis(2-hidroxietil)amino]etanol; ácido 2-(4-bromofenoxi)acético implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Además, puede interactuar con receptores celulares para modular las vías de señalización involucradas en la inflamación o la proliferación celular .
Comparación Con Compuestos Similares
Compuestos Similares
Trietilamina: Similar en estructura al 2-[Bis(2-hidroxietil)amino]etanol, utilizado en varias aplicaciones industriales.
4-Bromofenol: Un precursor del ácido 2-(4-bromofenoxi)acético, utilizado en la síntesis orgánica.
Ácido 2-(4-clorofenoxi)acético: Similar al ácido 2-(4-bromofenoxi)acético, utilizado como herbicida
Singularidad
2-[Bis(2-hidroxietil)amino]etanol; ácido 2-(4-bromofenoxi)acético es único debido a su combinación de grupos funcionales, lo que le permite participar en una amplia gama de reacciones químicas y lo hace versátil para diversas aplicaciones. Su doble funcionalidad también mejora su potencial como un reactivo multifuncional en la investigación científica y los procesos industriales .
Propiedades
Número CAS |
67026-09-9 |
|---|---|
Fórmula molecular |
C14H22BrNO6 |
Peso molecular |
380.23 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid |
InChI |
InChI=1S/C8H7BrO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
Clave InChI |
HQVSDYYPRFAUIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)O)Br.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





